6beta-Hydroxyeplerenone
Overview
Description
6β-Hydroxy Eplerenone is a metabolite of Eplerenone, a selective aldosterone receptor antagonist used primarily in the treatment of hypertension and heart failure. This compound plays a significant role in the research of cardiovascular diseases, including hypertension, atherosclerosis, and chronic systolic heart failure .
Mechanism of Action
Target of Action
The primary target of 6beta-Hydroxyeplerenone is the mineralocorticoid receptor . This receptor plays a crucial role in the regulation of blood pressure and the pathophysiology of cardiovascular disease .
Mode of Action
This compound selectively binds to the mineralocorticoid receptor, thereby blocking the binding of aldosterone . Aldosterone is a key hormone in the renin-angiotensin-aldosterone-system (RAAS) that is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease . The binding of this compound to the mineralocorticoid receptor inhibits the negative regulatory feedback of aldosterone on renin secretion .
Biochemical Pathways
It is known that the compound’s interaction with the mineralocorticoid receptor disrupts the raas, a critical system for blood pressure regulation and fluid balance . This disruption leads to sustained increases in plasma renin and serum aldosterone .
Pharmacokinetics
It is known that the compound’s parent drug, eplerenone, has been evaluated in more than 800 individuals, including patients with hypertension, hepatic disease, and renal disease .
Result of Action
The binding of this compound to the mineralocorticoid receptor and the subsequent disruption of the RAAS can lead to a variety of effects at the molecular and cellular level. These effects include sustained increases in plasma renin and serum aldosterone, consistent with the inhibition of the negative regulatory feedback of aldosterone on renin secretion . This can result in lowered blood pressure and reduced end-organ damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, environmental pollutants can disrupt beta cell function and increase insulin resistance, thereby contributing to diseases related to insulin resistance . Furthermore, these chemicals can affect the immune system in ways that may induce or exacerbate autoimmunity . Therefore, the environment in which this compound is administered can significantly impact its effectiveness.
Biochemical Analysis
Biochemical Properties
6beta-Hydroxyeplerenone is a product of the metabolism of Eplerenone . Eplerenone is primarily metabolized via cytochrome P450 3A4 (CYP3A4)
Cellular Effects
The cellular effects of this compound are not well studied. Eplerenone, from which this compound is derived, has been shown to have significant effects on various types of cells and cellular processes . It is used for the treatment of systemic hypertension and has been shown to reduce end-organ damage .
Molecular Mechanism
Eplerenone, the parent compound, selectively binds to the mineralocorticoid receptor and prevents the binding of aldosterone . This action is involved in the regulation of blood pressure and the pathophysiology of cardiovascular disease .
Dosage Effects in Animal Models
Animal models play a crucial role in advancing biomedical research, especially in the field of drug discovery .
Metabolic Pathways
Metabolons, multi-enzyme protein complexes composed of enzymes catalyzing sequential reactions in a metabolic pathway, play a crucial role in metabolic regulation .
Transport and Distribution
Eplerenone, the parent compound, has a high distribution into the extravascular tissues .
Subcellular Localization
Prediction of subcellular localization of proteins from their amino acid sequences is an active area of research in bioinformatics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6β-Hydroxy Eplerenone typically involves the hydroxylation of Eplerenone. This process can be catalyzed by enzymes such as cytochrome P450 3A4 (CYP3A4) and cytochrome P450 3A5 (CYP3A5). The reaction conditions often include the use of organic solvents like methanol or chloroform, and the reaction is carried out at controlled temperatures to ensure the stability of the product .
Industrial Production Methods
Industrial production of 6β-Hydroxy Eplerenone follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring high yield and purity. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
6β-Hydroxy Eplerenone undergoes various chemical reactions, including:
Oxidation: This reaction can further oxidize the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
6β-Hydroxy Eplerenone is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the metabolic pathways and reactions involving Eplerenone and its metabolites.
Biology: Investigating the role of this compound in cellular processes and its interaction with various enzymes.
Medicine: Researching its potential therapeutic effects in treating cardiovascular diseases and its pharmacokinetics.
Industry: Developing new drugs and formulations based on its unique properties
Comparison with Similar Compounds
Similar Compounds
Eplerenone: The parent compound, used as a medication for hypertension and heart failure.
Spironolactone: Another aldosterone antagonist with similar therapeutic uses.
Canrenone: A metabolite of spironolactone with aldosterone antagonistic properties.
Uniqueness
6β-Hydroxy Eplerenone is unique due to its specific hydroxylation at the 6β position, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
methyl (1R,2S,8R,9S,10R,11S,14R,15S,17R)-8-hydroxy-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-21-7-4-12(25)10-14(21)19(27)17(20(28)29-3)18-13-5-8-23(9-6-16(26)31-23)22(13,2)11-15-24(18,21)30-15/h10,13,15,17-19,27H,4-9,11H2,1-3H3/t13-,15+,17-,18+,19-,21-,22-,23+,24+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHQRXOAZNEFKY-LRKJUHPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(C(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]([C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209253-80-5 | |
Record name | Hydroxyeplerenone, 6beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209253805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HYDROXYEPLERENONE, 6.BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V941WT74X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.